molecular formula C8H14N2 B178258 1-Pentyl-1H-imidazole CAS No. 19768-54-8

1-Pentyl-1H-imidazole

Cat. No. B178258
CAS RN: 19768-54-8
M. Wt: 138.21 g/mol
InChI Key: UPYVYJSWGZMBOU-UHFFFAOYSA-N
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Description

1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . The molecular formula of 1-Pentyl-1H-imidazole is C8H14N2 .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . A recent review highlights the advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of 1-Pentyl-1H-imidazole is 138.2102 . The IUPAC Standard InChI is InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . It has a neutral nature and decomposes slowly in water .

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

  • 1-Substituted 1H-imidazoles, including those with short chains like pentyl, have been identified as potent inhibitors of cytochrome P450 enzymes CYP2A6 and CYP2A13, crucial in the respiratory tract (Chougnet et al., 2009).

Broad Spectrum of Bioactivities

  • Imidazole rings are significant in natural products and synthetic molecules, exhibiting a wide range of bioactivities due to their ability to bind with various enzymes and receptors. This makes them valuable in medicinal chemistry for treating diseases and in diagnostics (Zhang et al., 2014).

Inhibitors of ACAT

  • Certain 1H-imidazole derivatives have been synthesized and shown to be effective inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), which is beneficial in treating hypercholesterolemia (Higley et al., 1994).

Antibacterial and Antifungal Properties

  • A series of 1-alkylimidazoles, including 1-pentylimidazole, demonstrated varying degrees of antibacterial and antifungal activities, particularly against Gram-positive microorganisms and yeasts (Savignac et al., 1990).

Formation of Hydrogen-Bonding Networks

  • 1H-imidazole is capable of forming hydrogen-bonding networks, which are significant in nature and have applications in areas like corrosion inhibition and photography. Such properties are utilized in experiments like scanning tunneling microscopy-break junction (STM-BJ) experiments (Wu et al., 2019).

pH Probe Applications

  • Imidazole can be used as a pH probe in 1H-NMR signal experiments to determine the pH of solutions, particularly useful in near-neutral solutions (Hagan et al., 2007).

Synthesis and Characterization in Organic Chemistry

  • Imidazoles have garnered interest due to their unique properties and medicinal value, leading to extensive research in their synthesis and applications in fields like anticancer, antibacterial, and antiviral treatments (Gurav et al., 2022).

Corrosion Inhibition

  • Imidazole derivatives, including 1H-imidazole, have been studied as corrosion inhibitors for materials like brass, demonstrating effective protection in corrosive environments (El-Asri et al., 2022).

Safety And Hazards

1-Pentyl-1H-imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-pentylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVYJSWGZMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902682
Record name NoName_3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-imidazole

CAS RN

19768-54-8
Record name 1-Pentyl-1H-imidazole
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Synthesis routes and methods

Procedure details

n-Pentylbromide (30 ml; 0.24 mole) was added dropwise to a stirred solution of imidazole (13.6 g; 0.2 mole) in a mixture of methanol (30 ml) and sodium hydroxide solution (30 ml, 10M) maintained at 20° C. When the addition was complete the reaction mixture was stirred and refluxed for 24 hours. The solvent was evaporated, the residue extracted with chloroform (2×50 ml) and the solid remaining removed by filtration. The chloroform solution (filtrate) was dried over magnesium sulphate and concentrated to give a yellow oil which on purification gave 1-n-pentylimidazole as a colourless oil, b.p. 66°-68° C./0.15 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that 1-pentylimidazole blocks arachidonic acid-induced contraction in rabbit pulmonary artery. What is the mechanism behind this effect?

A1: The paper states that 1-pentylimidazole acts as an inhibitor of thromboxane (TX) synthetase []. Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. PGH2 is then further metabolized by TX synthetase to produce thromboxane A2 (TXA2), a potent vasoconstrictor. By inhibiting TX synthetase, 1-pentylimidazole prevents the formation of TXA2, thereby blocking the arachidonic acid-induced contraction in the rabbit pulmonary artery.

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